

analytical methods for 2-Methylamino-5-nitrobenzophenone quantification

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Compound of Interest

Compound Name: 2-Methylamino-5-nitrobenzophenone

CAS No.: 4958-56-9

Cat. No.: B1585082

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Application Note: Analytical Strategies for **2-Methylamino-5-nitrobenzophenone** (MNB)

Part 1: Executive Summary & Chemical Context

2-Methylamino-5-nitrobenzophenone (MNB) is a critical degradation product and synthetic intermediate associated with 1,4-benzodiazepines, specifically Nimetazepam (Erimin). Unlike its non-methylated analog (2-amino-5-nitrobenzophenone, ANB), which derives from Nitrazepam, MNB serves as a specific stability marker for N-methylated benzodiazepines.

In drug development and forensic toxicology, quantifying MNB is essential for:

- **Impurity Profiling:** Monitoring the hydrolysis of Nimetazepam under acidic stress or long-term storage.
- **Forensic Analysis:** Detecting illegal synthesis precursors or confirming Nimetazepam ingestion via urinary metabolites.

- Genotoxicity Assessment: As a nitro-aromatic amine, its control is critical in API (Active Pharmaceutical Ingredient) manufacturing.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

| Property | Data | Analytical Implication |
|------------------|------------------------------------|--|
| CAS Number | 4958-56-9 | Unique identifier for standards procurement. |
| Molecular Weight | 256.26 g/mol | Precursor ion for MS. |
| Appearance | Yellow Crystalline Solid | Absorbance in visible range (~360–380 nm). |
| pKa (Predicted) | ~ -1.2 (Nitro group), ~2.5 (Amine) | Weak base; requires acidic mobile phase to prevent peak tailing. |
| Solubility | DMSO, Methanol, Acetonitrile | Soluble in organic solvents; limited aqueous solubility at neutral pH. |

Part 2: High-Performance Liquid Chromatography (HPLC-UV)

Primary Application: Quality Control (QC), Purity Assessment, and Stability Testing.

Method Rationale

The separation of MNB from the parent benzodiazepine (Nimetazepam) relies on the significant difference in polarity. The benzophenone ring opening destroys the seven-membered diazepine ring, increasing hydrophobicity. We utilize a C18 stationary phase with acidic buffering to protonate the secondary amine, ensuring sharp peak shape and preventing silanol interactions.

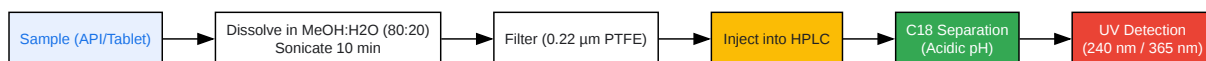
Chromatographic Conditions

| Parameter | Specification |
|----------------|---|
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Supelco Ascentis Express), 150 x 4.6 mm, 3.5 μ m or 5 μ m. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Vol | 10–20 μ L |
| Detection | PDA/UV: 240 nm (Quantification), 365 nm (Identification/Selectivity) |

Gradient Program

| Time (min) | % Mobile Phase B | Event |
|------------|------------------|------------------------------|
| 0.0 | 20% | Initial Hold |
| 10.0 | 80% | Linear Ramp (Elution of MNB) |
| 12.0 | 80% | Wash |
| 12.1 | 20% | Re-equilibration |
| 15.0 | 20% | End of Run |

Note on Detection: MNB exhibits a characteristic yellow color. While 240 nm offers maximum sensitivity ($\pi \rightarrow \pi^*$ transition), 365 nm ($n \rightarrow \pi^*$) is highly specific to the nitro-benzophenone chromophore, reducing interference from non-colored matrix components.



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Caption: Standard HPLC-UV workflow for MNB quantification in pharmaceutical formulations.

Part 3: LC-MS/MS Protocol (Trace Analysis)

Primary Application: Bioanalysis (Urine/Plasma) and Genotoxic Impurity Screening.

Ionization Strategy

MNB contains a secondary amine and a nitro group. While the nitro group is electron-withdrawing, the amine allows for protonation in Positive Electrospray Ionization (ESI+).

- Precursor Ion:

m/z

- Fragmentation Pattern: Benzophenones typically fragment via loss of the phenyl ring or the nitro group.

Mass Spectrometry Parameters

| Parameter | Setting |
|-------------------|--|
| Ion Source | ESI Positive (ESI+) |
| Capillary Voltage | 3.5 kV |
| Desolvation Temp | 400°C |
| Cone Voltage | 30 V (Optimize for [M+H] ⁺ stability) |
| Collision Gas | Argon |

MRM Transitions (Recommended for Optimization)

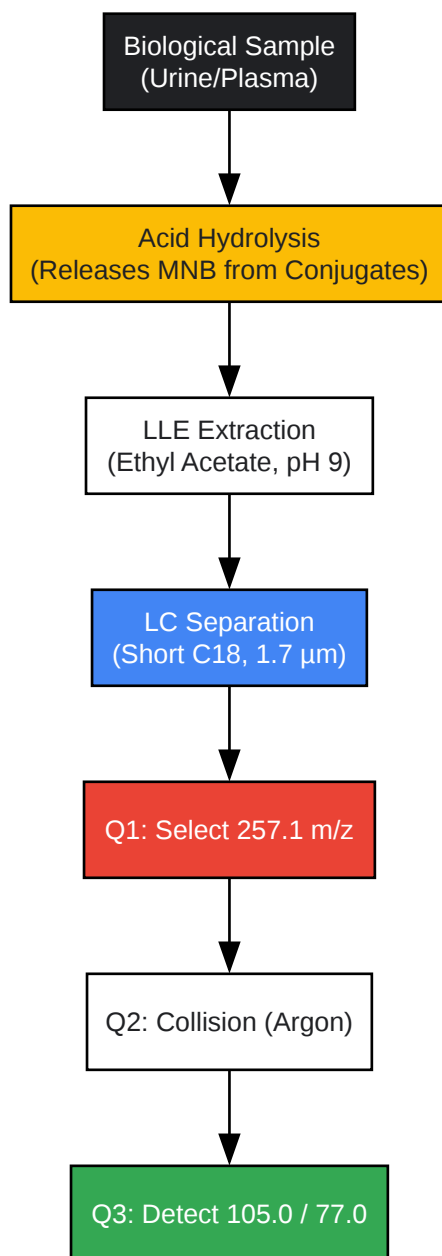
Note: Exact collision energies (CE) vary by instrument vendor. Perform a product ion scan on the 257.1 precursor.

| Transition (m/z) | Type | Approx. CE (eV) | Structural Origin |
|------------------|------------|-----------------|-----------------------------------|
| 257.1 → 105.0 | Quantifier | 20–25 | Benzoyl cation () |
| 257.1 → 77.0 | Qualifier | 35–40 | Phenyl cation () |
| 257.1 → 240.0 | Qualifier | 15–20 | Loss of OH/NH3 (Proximity effect) |

Sample Preparation (Biofluids)

Since MNB is often analyzed as a hydrolysis product of Nimetazepam in urine:

- Hydrolysis: Mix 1 mL Urine + 250 μ L HCl (6M). Heat at 80°C for 30 mins.
- Neutralization: Adjust pH to 9.0 using NaOH (allows extraction of the free base).
- LLE Extraction: Add 3 mL Ethyl Acetate or Diethyl Ether. Vortex and centrifuge.[\[1\]](#)
- Reconstitution: Evaporate organic layer; reconstitute in Mobile Phase A:B (50:50).



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Caption: LC-MS/MS decision path for trace detection of MNB in biological matrices.

Part 4: Troubleshooting & Validation

Common Issues

- Peak Tailing: Caused by the interaction of the secondary amine with residual silanols on the column.

- Solution: Ensure mobile phase pH is < 3.0. Use "End-capped" or "Base-deactivated" columns.
- Carryover: Benzophenones are sticky.
 - Solution: Use a needle wash of Acetonitrile:Water:Formic Acid (80:20:1).
- Sensitivity Loss:
 - Solution: Check the UV lamp hours. For MS, ensure the cone voltage isn't too high, which causes in-source fragmentation of the labile nitro group.

Validation Criteria (ICH Q2)

- Linearity: 0.1 µg/mL to 50 µg/mL (HPLC-UV).
- LOD/LOQ: Expect ~10 ng/mL (UV) and <1 ng/mL (MS).
- Specificity: Must resolve MNB (RT ~10 min) from Nimetazepam (RT ~13 min) and 2-amino-5-nitrobenzophenone (ANB, if present).

References

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